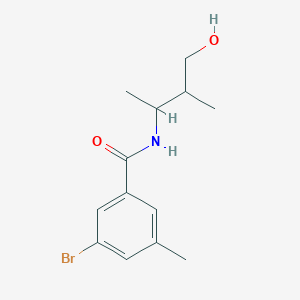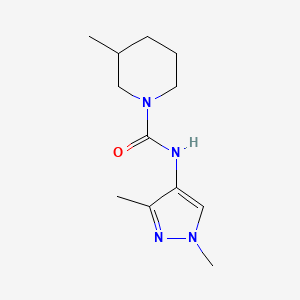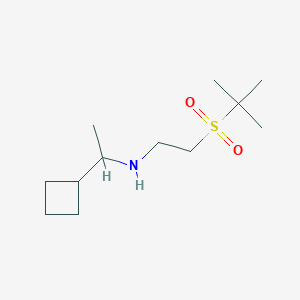![molecular formula C15H20BrN3O B6638424 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as ICI-118,551 and is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions.
作用機序
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, such as the adenylyl cyclase-cAMP-PKA pathway. This results in the inhibition of various physiological processes, such as smooth muscle relaxation, glycogenolysis, and lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol depend on the specific experimental conditions and the target tissues. In general, it has been shown to inhibit the relaxation of smooth muscle, reduce insulin secretion, and decrease lipolysis in adipose tissue. It has also been shown to modulate immune response and reduce inflammation in various experimental models.
実験室実験の利点と制限
One of the main advantages of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is its selectivity for the beta-2 adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of the results.
将来の方向性
There are several future directions for research on 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. It has been shown that beta-adrenergic signaling can promote tumor growth and invasion, and that beta-blockers may have anti-tumor effects. Another area of interest is the development of more selective and potent beta-2 adrenergic receptor antagonists for therapeutic use. Finally, the use of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential synergies.
合成法
The synthesis of 4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol involves several steps, including the reaction of 3-(2-bromoethyl)-2-methylpyrazole with 4-hydroxybenzaldehyde to form 4-(2-methylpyrazol-3-yl)benzaldehyde. The intermediate product is then reacted with 1-(2-aminoethyl)-4-bromo-2-nitrobenzene to produce 4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol is widely used in scientific research to investigate the role of beta-adrenergic receptors in various physiological and pathological conditions. Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. They are involved in many physiological processes, such as cardiac function, metabolism, and immune response. Dysregulation of beta-adrenergic receptors has been implicated in various diseases, such as heart failure, asthma, and cancer.
特性
IUPAC Name |
4-bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-3-14(13-10-11(16)4-5-15(13)20)17-8-6-12-7-9-18-19(12)2/h4-5,7,9-10,14,17,20H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMUGNPSMBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)O)NCCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)




![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)


![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
